![molecular formula C26H24N2O5S B10772654 Isatin Sulfonamide 34](/img/structure/B10772654.png)
Isatin Sulfonamide 34
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isatin sulfonamide 34 is a derivative of isatin, a heterocyclic compound known for its broad-spectrum biological activities. Isatin derivatives have been extensively studied for their antiviral, antibacterial, antifungal, and anticancer properties . This compound, in particular, has shown promising results in various scientific research applications, making it a compound of significant interest.
Vorbereitungsmethoden
The synthesis of isatin sulfonamide 34 typically involves the reaction of isatin with sulfonamide under specific conditions. One common method includes the use of sulfur ylide mediated carbonyl homologation starting from anthranilic acid precursors . This method proceeds at ambient temperature via a sulfur ylide intermediate without the need for protection of the functional groups. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Isatin sulfonamide 34 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Isatin sulfonamide 34 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It has shown significant antiviral and antibacterial activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of isatin sulfonamide 34 involves its interaction with specific molecular targets. It has been shown to inhibit the synthesis of viral structural proteins, thereby preventing viral replication . Additionally, it acts as an inhibitor of bacterial cell wall synthesis and cell fusion . The exact pathways and molecular targets may vary depending on the specific application and organism being studied.
Vergleich Mit ähnlichen Verbindungen
Isatin sulfonamide 34 is unique compared to other isatin derivatives due to its specific sulfonamide group, which enhances its biological activity. Similar compounds include:
Isatin: The parent compound with broad-spectrum biological activities.
Isatin derivatives: Various derivatives with modifications at different positions on the isatin ring.
Sulfonamide derivatives: Compounds with sulfonamide groups that exhibit similar biological activities. This compound stands out due to its enhanced antiviral and antibacterial properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C26H24N2O5S |
---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
1-benzyl-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]sulfonylindole-2,3-dione |
InChI |
InChI=1S/C26H24N2O5S/c29-25-23-16-22(13-14-24(23)27(26(25)30)17-19-8-3-1-4-9-19)34(31,32)28-15-7-10-20(28)18-33-21-11-5-2-6-12-21/h1-6,8-9,11-14,16,20H,7,10,15,17-18H2/t20-/m0/s1 |
InChI-Schlüssel |
PKOUAUWPBMZQCH-FQEVSTJZSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=O)CC4=CC=CC=C4)COC5=CC=CC=C5 |
Kanonische SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=O)CC4=CC=CC=C4)COC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.